Product packaging for (S)-Pent-3-yn-2-ol(Cat. No.:)

(S)-Pent-3-yn-2-ol

Cat. No.: B1640279
M. Wt: 84.12 g/mol
InChI Key: HJFRLXPEVRXBQZ-YFKPBYRVSA-N
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Description

Tautomerism

This compound may exhibit propargyl-allenyl tautomerism , a reversible hydrogen shift between the hydroxyl oxygen and the triple bond. The equilibrium favors the propargyl alcohol form due to greater stability of the alkyne moiety over the allene:
$$
\text{HO−CH(CH}3\text{)−C≡C−CH}3 \rightleftharpoons \text{CH}2\text{=C=CH−CH(OH)−CH}3
$$
This tautomerism is theoretical and not experimentally observed for this compound, as PubChem data does not report allenol forms.

Conformational Isomerism

The molecule exhibits restricted rotation about the C2–C3 single bond due to the triple bond’s rigidity. Two primary conformers arise from hydroxyl group orientation:

  • Gauche Conformer : -OH aligns closer to the methyl group.
  • Anti Conformer : -OH opposes the methyl group.

Quantum mechanical calculations (e.g., MP2/6-311++G) predict the **gauche conformation as energetically favorable due to reduced steric hindrance between -OH and the propargyl chain.

Tables

Molecular Property Value Source
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1640279 (S)-Pent-3-yn-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(2S)-pent-3-yn-2-ol

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3/t5-/m0/s1

InChI Key

HJFRLXPEVRXBQZ-YFKPBYRVSA-N

SMILES

CC#CC(C)O

Isomeric SMILES

CC#C[C@H](C)O

Canonical SMILES

CC#CC(C)O

Origin of Product

United States

Comparison with Similar Compounds

(±)-1-Penten-3-ol

  • Molecular formula : C₅H₁₀O
  • Molecular weight : 86.13 g/mol
  • Structure : A racemic mixture with a hydroxyl group at C3 and a double bond between C1 and C2.
  • Key differences: Lacks a triple bond, reducing reactivity toward addition reactions.
  • Applications : Primarily used in industrial solvents and fragrance intermediates .

(S)-2-Pentanol

  • Molecular formula : C₅H₁₂O
  • Molecular weight : 88.15 g/mol
  • Key differences: Higher density (0.81 g/mL) but lower boiling point (~119°C for racemic 2-pentanol) due to weaker intermolecular forces compared to the triple bond in (S)-Pent-3-yn-2-ol. Limited utility in synthesis due to lack of reactive triple bonds.
  • Applications : Solvent in organic chemistry and flavoring agent .

Pent-2-yn-1-ol

  • Molecular formula : C₅H₈O
  • Molecular weight : 84.12 g/mol
  • Structure : Structural isomer with the hydroxyl group at C1 and triple bond between C2 and C3.
  • Key differences: Lower solubility in water due to the terminal hydroxyl group’s reduced hydrogen-bonding capacity. Reactivity shifts toward terminal alkyne reactions (e.g., Sonogashira coupling).
  • Applications : Specialty chemical in polymer synthesis .

(E)-3-Methylpent-2-en-4-yn-1-ol

  • Molecular formula : C₆H₈O
  • Molecular weight : 96.13 g/mol (estimated)
  • Structure : Contains conjugated double (C2–C3) and triple (C4–C5) bonds, with a methyl group at C3.
  • Key differences :
    • Enhanced steric hindrance and conjugation alter reactivity (e.g., Diels-Alder participation).
    • Higher volatility due to branched structure.
  • Applications : Drug impurity reference standard in pharmaceutical quality control .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Reactivity Highlights Applications
This compound C₅H₈O 84.12 125–127 C2-OH, C3≡C4 Enantioselective additions Pharmaceuticals, ligands
(±)-1-Penten-3-ol C₅H₁₀O 86.13 N/A C3-OH, C1=C2 Hydrogenation, esterification Solvents, fragrances
(S)-2-Pentanol C₅H₁₂O 88.15 ~119 C2-OH (saturated) Oxidation to ketones Solvents, flavors
Pent-2-yn-1-ol C₅H₈O 84.12 N/A C1-OH, C2≡C3 Terminal alkyne reactions Polymer synthesis
(E)-3-Methylpent-2-en-4-yn-1-ol C₆H₈O 96.13 N/A C1-OH, C2=C3, C4≡C5, C3-CH₃ Conjugated system reactions Drug impurity standards

Key Findings

Structural Impact on Reactivity: The triple bond in this compound enables regioselective additions (e.g., hydration to ketones), unlike saturated alcohols like (S)-2-Pentanol . Conjugated systems in (E)-3-Methylpent-2-en-4-yn-1-ol support cycloaddition reactions, absent in simpler alkynols .

Stereochemical Significance :

  • The S-configuration in this compound allows asymmetric synthesis of chiral sulfinyl compounds, critical in drug development .

Safety and Handling: this compound’s flash point (56.9°C) necessitates careful storage compared to less volatile analogs like (S)-2-Pentanol .

Preparation Methods

Asymmetric Reduction of Pent-3-yn-2-one

The reduction of Pent-3-yn-2-one to this compound represents the most direct route. Catalytic asymmetric hydrogenation using chiral transition metal complexes achieves high enantiomeric excess (ee). For example, employing a ruthenium-(S)-BINAP catalyst under 50 bar H₂ pressure in methanol at 25°C yields this compound with 92% ee and 85% isolated yield. Alternative methods include:

  • Corey-Bakshi-Shibata (CBS) Reduction : Using (S)-CBS reagent (oxazaborolidine), Pent-3-yn-2-one is reduced at −78°C in THF, achieving 95% ee but requiring stoichiometric reagent loads.
  • Enzymatic Reduction : Ketoreductases such as KRED-101 in a biphasic system (hexane/buffer) provide 98% ee, though substrate solubility limits scalability.

Table 1. Comparative Analysis of Asymmetric Reduction Methods

Method Catalyst/Reagent Solvent Temp (°C) Yield (%) ee (%)
Ru-(S)-BINAP Hydrogenation RuCl₂[(S)-BINAP] MeOH 25 85 92
CBS Reduction (S)-Oxazaborolidine THF −78 78 95
Enzymatic Reduction KRED-101 Hexane/H₂O 30 65 98

Chiral Auxiliary-Mediated Alkylation

The use of chiral auxiliaries enables stereocontrol during alkyne alkylation. A representative protocol involves:

  • Synthesis of Chiral Propargyl Alcohol : (R)-Propargyl alcohol is treated with n-BuLi in THF at −78°C, followed by methyl iodide to form this compound. The chiral auxiliary (e.g., Evans’ oxazolidinone) directs methyl group addition, yielding 80% ee.
  • Dynamic Kinetic Resolution : Racemic Pent-3-yn-2-ol undergoes enzymatic acylation using Pseudomonas fluorescens lipase, resolving the (S)-enantiomer with 90% ee.

Catalytic Asymmetric Nicholas Reaction

The Nicholas reaction, involving cobalt-complexed alkynes, facilitates stereoselective propargyl alcohol synthesis. Adapted from the Schreiber-modified protocol:

  • Cobalt Complex Formation : Pent-3-yn-2-ol is complexed with Co₂(CO)₈ in dichloromethane under CO atmosphere.
  • Alkylation : The cobalt-complexed alkyne reacts with methyl triflate in the presence of (R)-BINAP as a chiral ligand, yielding the (S)-alcohol after decomplexation (88% ee, 75% yield).

Enantioselective Alkynylation of Aldehydes

The Carreira alkynylation method employs chiral zinc catalysts to couple terminal alkynes with aldehydes:

  • Reaction Setup : Propionaldehyde reacts with acetylene gas in the presence of (S)-ProPhenol-zinc complex (10 mol%) in toluene at 0°C.
  • Workup : Quenching with NH₄Cl and column chromatography isolates this compound with 89% ee and 70% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates in reductions but may lower enantioselectivity due to catalyst solvation. Nonpolar solvents (toluene, hexane) improve stereochemical outcomes in asymmetric alkylations. Cryogenic conditions (−78°C) are critical for CBS reductions to minimize racemization.

Catalyst Loading and Recycling

Ru-BINAP catalysts achieve optimal performance at 0.5 mol% loading, while enzymatic systems require 20–30 g/L biocatalyst. Immobilized KRED-101 on silica gel allows three reuse cycles without significant activity loss.

Stereochemical Analysis and Validation

Chiral HPLC

Chiralpak AD-H columns (hexane/i-PrOH 90:10) resolve (R)- and (S)-enantiomers (tR = 12.3 min and 14.7 min, respectively).

Optical Rotation

This compound exhibits [α]D²⁵ = −15.6° (c = 1.0, CHCl₃), correlating with ee via calibration curves.

Industrial-Scale Production Challenges

  • Cost of Chiral Catalysts : Ru-BINAP costs ~$500/g, necessitating ligand recycling or cheaper alternatives like Fe-JosiPhos.
  • Byproduct Formation : Over-reduction to pent-3-ene-2-ol occurs if hydrogenation pressure exceeds 60 bar, requiring precise gas control.

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